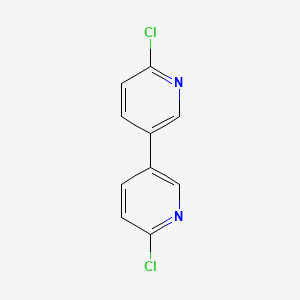

6,6'-Dichloro-3,3'-bipyridine

説明

Significance of Substituted Bipyridine Scaffolds in Contemporary Chemical Research

Substituted bipyridine scaffolds are of immense interest in modern chemical research due to their versatile applications. These nitrogen-containing heterocyclic compounds are fundamental building blocks in various fields, including medicinal chemistry, transition-metal catalysis, and materials science. mdpi.comrsc.orgresearchgate.netrsc.org The pyridine (B92270) ring system is a common feature in many naturally occurring compounds, such as alkaloids, and in numerous FDA-approved drugs. rsc.orgresearchgate.netrsc.org The ability of bipyridines to act as chelating ligands for a wide range of metal ions is a key attribute, leading to the development of complexes with unique electronic and photophysical properties. solubilityofthings.comtaylorandfrancis.com These properties make them valuable as photosensitizers, in supramolecular assemblies, and as components in redox-active materials. mdpi.comtaylorandfrancis.com The strategic placement of substituents on the bipyridine framework allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity and catalytic activity. acs.orgacs.org

Overview of Halogenated Bipyridine Derivatives

Halogenated bipyridine derivatives represent a significant class of substituted bipyridines, offering a gateway to a diverse array of functionalized molecules. The presence of halogen atoms, such as chlorine or bromine, on the bipyridine core provides reactive handles for various cross-coupling reactions. mdpi.compreprints.org Synthetic methodologies like Suzuki, Stille, and Negishi couplings, as well as Ullmann and Wurtz-type homocoupling reactions, are frequently employed to introduce new carbon-carbon or carbon-heteroatom bonds at the halogenated positions. mdpi.com This functionalization is crucial for constructing more complex molecular architectures with tailored properties. For instance, halogenated bipyridines are precursors for synthesizing poly- or perfluorinated bipyridyl systems, which exhibit unique electronic characteristics. worktribe.com The reactivity of halogenated bipyridines also extends to nucleophilic aromatic substitution reactions, further expanding the possibilities for derivatization. acs.org

Research Trajectories and Academic Importance of 6,6'-Dichloro-3,3'-bipyridine

The compound this compound is a specific isomer within the family of dichlorinated bipyridines that has garnered academic interest. Its symmetric structure and the presence of chlorine atoms at the 6 and 6' positions make it a valuable precursor for the synthesis of novel ligands and functional materials. Research efforts have focused on utilizing this compound in coordination chemistry, where it can form complexes with various transition metals. These complexes are investigated for their potential applications in catalysis, such as in polymerization reactions. nih.gov The chlorine atoms in this compound can be substituted through various chemical transformations, allowing for the introduction of different functional groups and the construction of more elaborate molecular systems.

Properties of this compound:

| Property | Value |

| Molecular Formula | C10H6Cl2N2 |

| Molecular Weight | 225.07 g/mol cymitquimica.com |

| Appearance | Solid |

| Synonyms | 2-Chloro-5-(6-chloro-3-pyridyl)pyridine cymitquimica.com |

The synthesis of symmetrical bipyridines like this compound can be achieved through methods such as the homocoupling of halogenated pyridines. mdpi.compreprints.org For example, palladium-catalyzed homocoupling reactions of bromopyridines have been shown to produce bipyridine compounds in good yields. mdpi.compreprints.org Another approach involves the Wurtz coupling of organic halides. mdpi.com The synthesis of the related 6,6'-dibromo-2,2'-bipyridine has been accomplished through the lithiation of 2,6-dibromopyridine (B144722) followed by treatment with cupric chloride. cdnsciencepub.com Such synthetic strategies are crucial for accessing these important building blocks for further chemical exploration.

The academic importance of this compound lies in its potential as a scaffold for creating new molecules with interesting properties and applications. For example, bipyridine-based ligands are known to form complexes with ruthenium that can act as water oxidation catalysts. pensoft.netacs.org While specific studies on the catalytic activity of this compound complexes are not extensively detailed in the provided results, the broader context of bipyridine chemistry suggests this as a promising area of investigation. Furthermore, the development of efficient synthetic routes to functionalized bipyridines, including chlorinated derivatives, is an active area of research with implications for the creation of new materials and catalysts. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-(6-chloropyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIAROROTBNXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654747 | |

| Record name | 6,6'-Dichloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206438-08-6 | |

| Record name | 6,6'-Dichloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,6 Dichloro 3,3 Bipyridine and Analogous Halogenated Bipyridines

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been extensively utilized in the synthesis of bipyridine derivatives. researchgate.net

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling reaction is a versatile method for creating C(sp²)–C(sp²) bonds and has been widely applied to synthesize bipyridine structures. mdpi.com This reaction typically involves the coupling of a pyridylboronic acid or its ester with a halopyridine in the presence of a palladium catalyst and a base. fishersci.esrsc.org A significant challenge in Suzuki coupling for bipyridine synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its catalytic activity. mdpi.com To overcome this, the design of the catalytic system is critical. mdpi.com

For instance, the coupling of pyridyl boronic acids with bromopyridines has been reported using Pd(PPh₃)₄ and Na₂CO₃, although this sometimes requires high catalyst loading. mdpi.com Improvements have been made using more sophisticated catalysts, such as cyclopalladated ferrocenylimine catalysts, with pyridyl boronic pinacol (B44631) esters. mdpi.com The stability of the boronic acid derivative is a key consideration; 2-pyridyl boronic acids are known for their instability, while 3- and 4-pyridylboronic acids are more stable. mdpi.com The use of stable boronic esters, like the pinacol ester, can be advantageous. mdpi.comrsc.org Furthermore, Suzuki coupling has been successfully employed in the synthesis of highly substituted bipyridines by reacting pyridylboronic acids with heteroaryl halides, even those bearing a primary amine group, without the need for protection. nih.govacs.org

Table 1: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis

| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 50-65 | mdpi.com |

| 3-Halopyridine | 3-Pyridylboronic pinacol ester | Cyclopalladated ferrocenylimine | K₃PO₄ | Dioxane | Good | mdpi.com |

| 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/Water | 85 | nih.govacs.org |

This table is interactive. Click on the headers to sort the data.

Negishi Coupling and Stille Coupling Variants

Negishi Coupling is a highly effective method for preparing bipyridines, known for its high yields, mild reaction conditions, and good functional group tolerance. orgsyn.orgorgsyn.org The reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org For bipyridine synthesis, a pyridylzinc halide is coupled with a halopyridine. orgsyn.org This method can tolerate a wide array of functional groups, including esters, nitriles, and alkynes. orgsyn.org The reactivity of halopyridines in Negishi coupling generally follows the order I > Br > Cl. orgsyn.org An efficient Negishi cross-coupling for producing substituted 2,2′-bipyridines utilizes the commercially available and relatively inexpensive tetrakis(triphenylphosphine)palladium(0) as a catalyst for both 2-bromo- and 2-chloropyridines. organic-chemistry.org

Stille Coupling utilizes an organotin reagent and an organic halide, catalyzed by palladium. mdpi.com It has been employed to prepare various 2,2'-bipyridines. mdpi.compreprints.org For example, the reaction of 6-tributylstannyl-2,2'-bipyridine (B13969685) with 4,6-dichloro-2-phenylpyrimidine (B15210) in the presence of Pd(PPh₃)₂Cl₂ yields the corresponding coupled product. cdnsciencepub.com A bis-Stille cross-coupling reaction between 2-trimethylstannyl-5-methylpyridine and 6,6'-dichloro-3,3'-bipyridine has also been reported. jcu.edu.au However, a significant drawback of the Stille coupling is the high toxicity of the organotin reagents used. mdpi.com

Table 2: Comparison of Negishi and Stille Coupling for Bipyridine Synthesis

| Coupling Method | Typical Reactants | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Negishi Coupling | Pyridylzinc halide + Halopyridine | Pd(PPh₃)₄ or Ni complexes | High yields, mild conditions, good functional group tolerance. orgsyn.orgorgsyn.org | Preparation of organozinc reagents can be sensitive. |

| Stille Coupling | Organostannylpyridine + Halopyridine | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Effective for various bipyridine syntheses. mdpi.comcdnsciencepub.com | High toxicity of organotin reagents. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Decarboxylative Cross-Coupling Methods

Decarboxylative cross-coupling has emerged as a valuable method for the synthesis of biaryl compounds, including bipyridines. mdpi.com This reaction involves the coupling of an aromatic carboxylate with an aryl halide, catalyzed by palladium, leading to the extrusion of carbon dioxide. ualberta.ca For example, the microwave-assisted, palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines has been reported. mdpi.compreprints.org The addition of ligands like 1,10-phenanthroline (B135089) can be crucial for the success of the decarboxylation process. mdpi.com This method has been successfully applied to the synthesis of 3- and 4-arylpyridines. researchgate.netmdpi.com In some variations, a silver-based oxidant is used to facilitate the reaction. mdpi.com

Metal-Catalyzed Homocoupling Reactions

Metal-catalyzed homocoupling reactions provide a direct route to symmetrical bipyridines from halopyridine precursors.

Wurtz-Type Coupling Procedures

The Wurtz reaction is a classic method for the formation of symmetrical bipyridines. mdpi.com Traditionally, it involves the reaction of an organic halide with sodium metal. wikipedia.orgorganic-chemistry.org In the context of pyridine (B92270) chemistry, reacting a pyridine derivative with a sodium dispersion followed by an oxidant can yield a bipyridine. mdpi.compreprints.org While effective for creating symmetrical bipyridines, the Wurtz reaction can sometimes lead to a mixture of products if different alkyl halides are used. organic-chemistry.org An improved approach involves the transition-metal-catalyzed homocoupling of Grignard reagents. mdpi.com

Ullmann Condensation Analogues

The Ullmann condensation is a well-established method for synthesizing symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. mdpi.com The reaction was first introduced for 2,2'-bipyridine (B1663995) synthesis in 1928. researchgate.net Traditionally, this reaction requires high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, which has limited its scope. mdpi.com More recent advancements have led to the development of catalytic Ullmann-type reactions. For example, bimetallic gold-palladium alloy nanoclusters have been shown to be effective catalysts for the Ullmann coupling of chloropyridines under ambient conditions. mdpi.compreprints.org In some cases, palladium acetate (B1210297) in combination with a ligand like piperazine (B1678402) can facilitate the homocoupling of bromopyridines, although still at elevated temperatures. mdpi.com Nickel-catalyzed reductive Ullmann coupling of ortho-chlorinated aryl aldehydes has also been achieved using a chiral 2,2'-bipyridine ligand, leading to axially chiral biphenyls. nih.gov

Table 3: Summary of Metal-Catalyzed Homocoupling Reactions

| Reaction | Metal/Catalyst | Typical Substrate | Conditions | Product Type |

|---|---|---|---|---|

| Wurtz-Type Coupling | Sodium dispersion, Transition metals | Halopyridine, Pyridine Grignard reagents | Varies, can be harsh | Symmetrical bipyridines |

| Ullmann Condensation | Copper, Pd/Au nanoclusters, Ni complexes | Halopyridine | High temperatures, or milder with modern catalysts | Symmetrical bipyridines |

This table is interactive. Click on the headers to sort the data.

Regioselective Functionalization and Derivatization from Precursors

The introduction of functional groups at specific positions on the bipyridine scaffold is a critical step in tailoring the properties of the final molecule. Regioselective strategies are paramount to achieving the desired substitution patterns.

Nucleophilic Displacement of Halogen Atoms

Nucleophilic substitution is a fundamental and widely employed method for the functionalization of halogenated bipyridines. rsc.orgrammohancollege.ac.innih.govucalgary.ca In this approach, the halogen atoms on the bipyridine ring act as leaving groups and are replaced by a variety of nucleophiles. rammohancollege.ac.in The reactivity of the C-X bond (where X is a halogen) towards nucleophilic attack allows for the introduction of diverse functionalities.

A common precursor for these reactions is a dihalo-bipyridine, such as 6,6'-dichloro-2,2'-bipyridine. The chlorine atoms can be displaced by other groups. For instance, treatment of 6-chloro-2,2'-bipyridine (B82679) with phosphorus tribromide can be used to replace the chlorine with bromine. cdnsciencepub.com Similarly, halogen-azide exchange reactions are a well-established route for introducing nitrogen-rich functionalities. The synthesis of 6,6'-diazido-2,2'-bipyridine (B14261922) can be achieved from 6,6'-diiodo-2,2'-bipyridine by reaction with sodium azide (B81097) in a polar aprotic solvent like DMF or DMSO, often catalyzed by copper(I) iodide.

The choice of solvent, temperature, and nucleophile are critical parameters that influence the outcome of the reaction. Polar aprotic solvents are often employed to facilitate the reaction. rammohancollege.ac.in The strength of the nucleophile and the nature of the leaving group also play significant roles; iodide is generally a better leaving group than chloride or bromide. rammohancollege.ac.in

Table 1: Examples of Nucleophilic Displacement Reactions on Halogenated Bipyridines

| Precursor | Reagent(s) | Product | Reaction Conditions |

| 6-Chloro-2,2'-bipyridine | PBr₃ | 6-Bromo-2,2'-bipyridine | 165°C, 5 hours cdnsciencepub.com |

| 6,6'-Diiodo-2,2'-bipyridine | NaN₃, CuI | 6,6'-Diazido-2,2'-bipyridine | DMF or DMSO, 80–120°C, 12–24 hours |

This table provides illustrative examples of nucleophilic substitution reactions and is not exhaustive.

C-H Functionalization Techniques

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized bipyridines. rsc.orgrsc.orgresearchgate.netbeilstein-journals.org This approach avoids the pre-functionalization of the substrate, thereby shortening synthetic sequences. Transition-metal catalysis is often employed to achieve high regioselectivity in C-H activation. researchgate.netbeilstein-journals.org

Palladium-catalyzed C-H halogenation of bipyridine N-oxides is one such method. acs.org Using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a palladium catalyst, halogen atoms can be introduced at specific positions. acs.org For example, pyridine-directed functionalization can lead to the formation of 3-chloro- or 3-bromobipyridine N-oxides in high yields. acs.org The regioselectivity can be influenced by steric hindrance and the directing group. acs.org

Rhodium(III)-catalyzed C-H functionalization of 2,2'-bipyridine derivatives with alkynes represents another advanced technique. rsc.org The substituent at the 6-position of the bipyridine can significantly influence the reaction outcome by affecting the N-Rh bond and enabling subsequent C-H activation and functionalization. rsc.org

Table 2: Examples of C-H Functionalization Reactions on Bipyridine Derivatives

| Substrate | Catalyst/Reagents | Functional Group Introduced | Key Features |

| Bipyridine N-oxides | Pd(OAc)₂, NCS/NBS | Chloro/Bromo | Pyridine-directed, high yields acs.org |

| 2,2'-Bipyridine derivatives | Rh(III) catalyst, alkynes | Alkenyl | Substituent effect at 6-position rsc.org |

| Pyridine N-oxides | Palladium catalyst, Heteroarylcarboxylic acids | Heteroaryl | Decarboxylative ortho-(hetero)arylation beilstein-journals.org |

This table showcases selected examples of C-H functionalization techniques and their key characteristics.

Optimization and Scalability of Synthetic Routes

The transition from laboratory-scale synthesis to larger-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound and its analogs, several factors are considered during optimization.

Microwave-assisted synthesis has been shown to accelerate reactions and improve yields in some cases. For instance, the synthesis of chloro-bridged iridium(III) dimers, which involves cyclometalation, can be significantly enhanced by microwave heating, with yields increasing with higher temperatures. acs.org

The choice of catalyst and ligands is also critical for scalability. For example, in Suzuki coupling reactions for bipyridine synthesis, the use of highly active palladium catalysts with specific ligands can lead to very high turnover numbers, making the process more economical. mdpi.com

Ultimately, the scalability of a synthetic route depends on a combination of factors including the availability and cost of starting materials, reaction yields, ease of purification, and the robustness of the process under various conditions.

Coordination Chemistry of 6,6 Dichloro 3,3 Bipyridine As a Ligand

Principles of Ligand Design and Chelating Efficacy

Ligand design is a cornerstone of coordination chemistry, dictating the architecture, stability, and properties of metal complexes. Bipyridines are among the most influential ligands in this field. The efficacy of a bipyridine ligand is largely determined by the orientation of its two nitrogen donor atoms.

In the well-known 2,2'-bipyridine (B1663995), the nitrogen atoms are positioned to readily coordinate to a single metal center, forming a stable five-membered ring. This process is known as chelation. However, in the case of 3,3'-bipyridines, including 6,6'-dichloro-3,3'-bipyridine, the nitrogen atoms are located at the meta-positions of the pyridine (B92270) rings. In the ligand's most stable, low-energy conformation, the nitrogen lone pairs point in opposite directions, making chelation to a single metal ion geometrically unfavorable.

Instead, this compound is designed to function as a ditopic or bridging ligand . Each of its two nitrogen atoms can coordinate to a different metal center. This structural characteristic makes it an ideal building block for constructing extended, multi-metallic structures rather than simple mononuclear complexes. Ligands of this type are crucial in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where they link metal ions into one-, two-, or three-dimensional networks. acs.orgfigshare.com

Complexation with Transition Metal Ions

The interaction of this compound with transition metal ions is fundamentally directed by its nature as a bridging ligand, leading predominantly to the formation of polynuclear systems.

Mononuclear Metal Complexes

The formation of a mononuclear chelate complex with this compound is highly improbable due to the geometric constraints imposed by the 3,3'-linkage. For both nitrogen atoms to bind to the same metal center, significant rotation around the C-C bond connecting the pyridine rings would be required, inducing substantial strain in the ligand.

While it is theoretically possible for the ligand to act in a monodentate fashion, where only one of the two nitrogen atoms coordinates to a metal center, this mode of binding would be less common. Such a scenario would leave one pyridyl group uncoordinated, failing to take advantage of the ligand's full binding potential. Consequently, stable, well-defined mononuclear complexes featuring this ligand are not a characteristic feature of its coordination chemistry.

Dinuclear and Polynuclear Architectures (e.g., Helicates, Cryptates)

The true utility of this compound is realized in the construction of multinuclear architectures. By bridging two or more metal centers, it facilitates the assembly of complex supramolecular structures.

Dinuclear Complexes : The simplest multinuclear assembly involves two metal centers bridged by one or more this compound ligands. These structures are of interest for studying metal-metal interactions and for applications in catalysis.

Coordination Polymers : The ligand's linear, ditopic nature makes it an excellent linker for creating coordination polymers. In these structures, the ligand systematically connects metal ions, which act as nodes, to form extended chains (1D), layers (2D), or frameworks (3D). acs.orgmdpi.com The properties of these materials, such as porosity, magnetism, and luminescence, can be tuned by selecting different metal ions and ancillary ligands. nih.gov

While complex architectures like helicates (double- or triple-stranded helical structures) and cryptates (polycyclic cage-like structures) are more commonly formed with flexible or specifically designed ligands, the rigidity of the bipyridine backbone in this compound makes it more suited for forming predictable, linear linkages in coordination polymers.

Influence of Chlorine Substituents on Coordination Behavior

The two chlorine atoms at the 6 and 6' positions significantly modify the electronic and steric properties of the 3,3'-bipyridine (B1266100) framework, which in turn affects its coordination behavior.

Electronic Perturbations on Metal-Ligand Interactions

The electronic nature of a ligand influences the strength and character of the metal-ligand bond. Chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density across the pyridine rings and, crucially, on the nitrogen donor atoms. nih.gov

| Substituent Type | Example | Electronic Effect on Ring | Effect on Nitrogen Basicity | Expected Metal-Ligand Bond Strength |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -CH₃, -NH₂ | Increases electron density | Increases | Stronger |

| Unsubstituted | -H | Baseline | Baseline | Baseline |

| Electron-Withdrawing Group (EWG) | -Cl, -NO₂ | Decreases electron density | Decreases | Weaker |

Steric Implications for Coordination Geometries

The placement of substituents on a ligand can have profound steric consequences for the geometry of a metal complex. The chlorine atoms in this compound are located at the positions ortho to the inter-ring C-C bond and, more importantly, adjacent to the nitrogen donor atoms.

This positioning creates significant steric hindrance around the coordination site. When the nitrogen atom binds to a metal center, the bulky chlorine atom can clash with other ligands coordinated to the same metal. cam.ac.uknih.govresearchgate.net This steric crowding can lead to several outcomes:

Distorted Coordination Geometries : The steric pressure exerted by the chlorine atoms can force bond angles around the metal center to deviate from ideal geometries (e.g., octahedral or tetrahedral). nih.gov

Kinetic and Thermodynamic Effects : The steric bulk can slow down the rate of complex formation and may prevent the coordination of other large ligands, thereby limiting the accessible coordination numbers and geometries for the metal ion. nih.gov Studies on similarly substituted 2,2'-bipyridines have shown that bulky 6,6'-substituents can hinder or even prevent complex formation. nih.govnih.gov

| Ligand | Substituent Position | Steric Hindrance at N-donor | Potential Impact on Coordination |

|---|---|---|---|

| 3,3'-Bipyridine | Unsubstituted | Low | Allows for relatively unhindered coordination. |

| 5,5'-Dichloro-3,3'-bipyridine | meta to Nitrogen | Low | Mainly electronic effects; minimal steric impact on coordination site. |

| This compound | ortho to Nitrogen | High | Can cause distorted geometries, limit coordination of other ligands, and affect complex stability. |

Spectroscopic Analysis of this compound Metal-Ligand Bonding Remains Undocumented in Publicly Accessible Research

A thorough review of scientific literature reveals a significant gap in the documented coordination chemistry of this compound. Despite extensive searches for research findings related to the spectroscopic signatures of metal-ligand bonding for this specific compound, no detailed experimental data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or UV-Visible (UV-Vis) spectroscopy for its metal complexes are available in the public domain.

The field of coordination chemistry heavily relies on spectroscopic methods to elucidate the nature of the bond between a metal center and its coordinating ligands. For bipyridine-type ligands, these techniques provide invaluable information:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Coordination of a bipyridine ligand to a metal ion typically induces significant shifts in the ¹H and ¹³C NMR signals of the pyridine rings. These "coordination shifts" are a direct consequence of the electronic changes in the ligand upon bond formation and can provide insight into the metal-ligand bond strength and the electronic structure of the resulting complex.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the bipyridine ring upon complexation are indicative of coordination. Shifts in the C=C and C=N stretching vibrations, as well as the appearance of new bands in the far-infrared region corresponding to metal-nitrogen (ν(M-N)) vibrations, are primary evidence of metal-ligand bond formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of bipyridine complexes are often characterized by intense absorption bands. These can include ligand-centered (π→π*) transitions and, crucially, metal-to-ligand charge-transfer (MLCT) bands. The energy and intensity of these MLCT bands are sensitive to the nature of the metal, its oxidation state, and the specific substituents on the bipyridine ligand, offering deep insights into the electronic communication between the metal and the ligand.

While extensive spectroscopic data exist for complexes of numerous other substituted bipyridines—such as 6,6'-dimethyl-2,2'-bipyridine, 6,6'-dihydroxy-2,2'-bipyridine, and 5,5'-diamino-2,2'-bipyridine—the specific spectroscopic signatures for complexes of this compound have not been reported in the accessed literature. Consequently, the creation of detailed data tables and a thorough analysis of its metal-ligand bonding based on spectroscopic evidence is not possible at this time. This indicates a potential area for future research in the synthesis and characterization of novel coordination complexes.

Supramolecular Chemistry and Self Assembly Utilizing 6,6 Dichloro 3,3 Bipyridine

Non-Covalent Interactions in Directed Assembly

The predictable and directional nature of non-covalent interactions is the cornerstone of supramolecular chemistry. In systems involving 6,6'-Dichloro-3,3'-bipyridine, hydrogen bonding, halogen bonding, and aromatic interactions are the primary forces that dictate the self-assembly process, leading to the formation of well-defined supramolecular frameworks.

Hydrogen bonds and halogen bonds are powerful tools for engineering crystal structures and supramolecular assemblies. The nitrogen atoms of the pyridine (B92270) rings in this compound can act as hydrogen bond acceptors, interacting with suitable donor molecules to form predictable patterns. While specific studies on hydrogen bonding involving this compound are not extensively detailed in the provided search results, the principles of hydrogen bonding in bipyridine systems are well-established. For instance, in cocrystals of 4,4'-bipyridine (B149096) with other organic molecules, hydrogen bonds play a crucial role in the formation of layered structures. mdpi.com Similar interactions can be anticipated for this compound, where the nitrogen atoms can engage in hydrogen bonding with donor groups like hydroxyl or amino functions, leading to the formation of one-, two-, or three-dimensional networks. mdpi.comrsc.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base, such as the nitrogen atom of a pyridine ring. nih.gov The chlorine atoms in this compound can participate in halogen bonding, acting as halogen bond donors. This interaction is highly directional and can be a significant driving force in the self-assembly of supramolecular structures. nih.goveurekalert.org The interplay between hydrogen and halogen bonding can lead to the formation of complex and robust frameworks, offering a powerful strategy for crystal engineering. mdpi.com

| Interaction Type | Donor | Acceptor | Potential Structural Motif |

| Hydrogen Bonding | R-OH, R-NH2 | Pyridyl Nitrogen of this compound | Chains, sheets, 3D networks |

| Halogen Bonding | Chlorine on this compound | Pyridyl Nitrogen, other Lewis bases | Dimers, ribbons, layered structures |

The aromatic nature of the bipyridine core in this compound facilitates π-stacking and other aromatic interactions, which are crucial for the stabilization of supramolecular assemblies. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of the aromatic rings. rsc.org The geometry of the π-stacking can be influenced by the presence of the chlorine substituents, which can modulate the electron density of the aromatic rings.

| Interaction Type | Description |

| π-π Stacking | Attraction between the π-electron clouds of adjacent bipyridine rings. |

| C-H···π Interactions | Interaction between a C-H bond and the face of an aromatic ring. |

Construction of Higher-Order Supramolecular Structures

The ability of this compound to engage in a variety of non-covalent interactions makes it a valuable component for the construction of complex and functional higher-order supramolecular structures. These include Covalent Organic Frameworks (COFs), Metal-Organic Polyhedra (MOPs), and coordination polymers.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures. Bipyridine-based ligands are frequently used in the synthesis of COFs due to their ability to form strong covalent bonds and coordinate with metal ions. rsc.orgrsc.org While specific examples of COFs constructed directly from this compound were not prominent in the search results, the general principles apply. The nitrogen atoms of the bipyridine unit can participate in the formation of imine or other covalent linkages to create extended two- or three-dimensional frameworks. rsc.orgresearchgate.net The chlorine atoms on the 6,6'-positions can be utilized for post-synthetic modification of the COF, allowing for the introduction of new functionalities.

Bipyridine-containing COFs have shown promise in applications such as gas storage and catalysis. rsc.orgnih.gov The incorporation of metal ions into the bipyridine sites within the COF can create active catalytic centers. rsc.orgnih.gov

The nitrogen atoms of the bipyridine ligand in this compound are excellent coordination sites for metal ions, making it a suitable building block for the construction of Metal-Organic Polyhedra (MOPs) and coordination polymers. nih.gov MOPs are discrete, cage-like structures formed by the self-assembly of metal ions and organic ligands. nih.govrsc.org The specific geometry of the bipyridine ligand and the coordination preference of the metal ion dictate the final structure of the MOP.

Coordination polymers are extended networks of metal ions linked by organic ligands. Bipyridine ligands are widely used in the synthesis of coordination polymers due to their bridging capabilities. nih.govrsc.org The resulting structures can range from one-dimensional chains to complex three-dimensional frameworks with porous properties. nih.gov The presence of the chloro-substituents in this compound can influence the packing of the coordination polymer chains and potentially introduce halogen bonding interactions within the crystal lattice.

| Supramolecular Structure | Key Features | Potential Applications |

| Covalent Organic Frameworks (COFs) | Porous, crystalline, covalent linkages | Gas storage, catalysis, separation |

| Metal-Organic Polyhedra (MOPs) | Discrete, cage-like structures | Molecular recognition, catalysis, drug delivery |

| Coordination Polymers | Extended networks of metal ions and ligands | Luminescence, magnetism, gas sorption |

Allosteric Modulation and Induced Conformational Changes in Supramolecular Systems

Allosteric modulation refers to the process where the binding of an effector molecule at one site of a macromolecule influences the binding or activity at a different site. nih.gov This principle is fundamental in biological systems and is increasingly being applied in the design of synthetic supramolecular systems. nih.gov While direct examples of allosteric modulation involving this compound were not found, the conformational flexibility of the bipyridine unit is a key feature that could be exploited for this purpose.

The rotation around the C-C bond connecting the two pyridine rings in bipyridine derivatives can be influenced by the binding of metal ions or other guest molecules. acs.org This can lead to a conformational change in the supramolecular assembly, which in turn can modulate its properties or function. For instance, the binding of a metal ion to the bipyridine unit could induce a twist in the molecule, altering the shape of a cavity within a supramolecular cage and thereby affecting its guest-binding affinity. Such induced conformational changes are a hallmark of allosteric regulation and represent a sophisticated level of control in supramolecular chemistry. nih.govacs.org

Catalytic Applications of 6,6 Dichloro 3,3 Bipyridine Derived Complexes

Homogeneous Transition-Metal Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. wordpress.comresearchgate.netComplexes of 6,6'-dichloro-3,3'-bipyridine with transition metals have demonstrated significant utility in this area.

C-H Activation and Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its atom economy. mdpi.comPalladium-catalyzed C-H activation, often directed by a coordinating group on the substrate, has become a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govPyridine (B92270) derivatives are known to be effective directing groups in such reactions. nih.govWhile specific examples detailing the use of this compound in C-H activation are not prevalent in the provided search results, the general principles of bipyridine-ligated transition metal catalysis are relevant. For instance, ruthenium complexes with p-cymene (B1678584) ligands have been used in electrochemical homogeneous catalysis for C-H activation. chinesechemsoc.orgThe electronic properties of the this compound ligand could potentially be tuned to influence the efficiency and selectivity of C-H functionalization reactions.

Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are fundamental methods for the formation of carbon-carbon bonds. mdpi.comThese reactions, such as the Suzuki-Miyaura coupling, have seen widespread industrial application. wordpress.comThe nature of the ligand coordinated to the palladium center is crucial for the success of these transformations.

Recent research has explored the effect of substituents on bipyridine ligands in nickel-catalyzed cross-electrophile coupling reactions. nih.govA study on 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands with varying substituents at the 6 and 6'-positions demonstrated that these substituents significantly impact the properties and catalytic performance of the nickel complexes. nih.govWhile this study did not specifically use this compound, it highlights the principle that substitution on the bipyridine backbone can be used to modulate catalytic activity. nih.govIn another context, palladium catalysts have been used for the regioselective cross-coupling of dihalogenated heteroarenes, where ligand control can invert the conventional site selectivity. acs.orgnih.gov

Table 1: Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling| Ligand | Substituent (R) | Impact on Ni Complex Properties | Catalytic Performance in XEC Reactions |

|---|---|---|---|

| tBubpy | H | - | - |

| tBubpyMe | Me (at 6-position) | - | One of the most active catalysts reported to date. |

| tBubpyR2 | Me, iPr, sBu, Ph, or Mes (at 6,6'-positions) | Bulkier substituents better stabilized Ni(I) species and resulted in cleaner reduction from Ni(II). However, they hindered coordination to Ni(0). | Lower turnover frequencies were observed. |

Data compiled from a study on 4,4'-tBu2-2,2'-bipyridine ligands. nih.gov

Oxidative Catalysis (e.g., Water Oxidation Reaction)

The development of efficient catalysts for the water oxidation reaction is a critical challenge in the field of artificial photosynthesis and renewable energy. Ruthenium complexes featuring bipyridine-based ligands have been extensively investigated as molecular water oxidation catalysts (WOCs). mdpi.comacs.orgThe electronic properties of the ligand backbone play a crucial role in the catalytic performance. acs.org For example, the substitution of pyridine rings with 1,4-pyrazines in the 2,2′-bipyridine-6,6′-dicarboxylate (bda) ligand was shown to alter the electron-donating ability of the ligand, which in turn influenced the water oxidation process. acs.orgresearchgate.netWhile this compound itself was not the focus of these studies, the principle of tuning catalytic activity through ligand modification is directly applicable. Copper complexes with 6,6′-dihydroxy-2,2′-bipyridine have also been explored for electrocatalytic water oxidation, demonstrating the importance of ligand design in facilitating proton transport and stabilizing high-valence intermediates. nih.gov

Asymmetric Catalysis with Chiral Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. wordpress.comChiral bipyridine ligands are highly valued for their ability to induce stereoselectivity in a wide range of metal-catalyzed reactions. chemrxiv.orgresearchgate.net

Photocatalysis and Photosensitization

Photocatalysis utilizes light to drive chemical reactions, and photosensitizers are molecules that absorb light and transfer the energy to other molecules. nih.govTransition metal complexes, particularly those of ruthenium with bipyridine ligands like Ru(bpy)32+, are well-known visible-light photocatalysts. nih.govmdpi.comThese complexes have long-lived excited states that can engage in electron-transfer reactions. nih.gov Complexes derived from bipyridine ligands are used in a variety of photoredox reactions, including the reduction of carbon dioxide and the splitting of water. nih.govThe photophysical properties of these complexes can be tuned by modifying the bipyridine ligands. While there is no specific mention of this compound in the context of photocatalysis in the provided results, the fundamental principles suggest that its derivatives could be tailored for such applications. For instance, the introduction of electron-withdrawing chloro groups could influence the redox potentials of the resulting metal complexes, thereby affecting their photocatalytic activity. The development of photosensitizers for applications like photodynamic therapy often involves tuning the electronic structure of the ligands to optimize properties such as triplet lifetimes and the generation of reactive oxygen species. nih.govnih.gov

Solar Energy Conversion (e.g., Dye-Sensitized Solar Cells)

No published research data is available for the application of this compound derived complexes in dye-sensitized solar cells.

Light-Driven Organic Transformations

No published research data is available for the application of this compound derived complexes in light-driven organic transformations.

Applications in Advanced Materials Science

Functional Materials for Optoelectronics

The 3,3'-bipyridine (B1266100) scaffold, accessible from 6,6'-dichloro-3,3'-bipyridine, is integral to the design of functional materials for optoelectronic devices. The ability to modify the molecule at the 6 and 6' positions allows for precise tuning of electronic energy levels (HOMO/LUMO), charge transport characteristics, and photophysical properties.

In the field of OLEDs, bipyridine ligands are essential for creating highly efficient phosphorescent emitters, particularly complexes based on heavy metals like iridium(III) and ruthenium(II). rsc.orgutexas.edu The this compound molecule is a precursor for synthesizing complex bipyridine ligands. The chlorine atoms can be substituted with various aryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. researchgate.netscispace.com This functionalization allows for the extension of the π-conjugated system and the fine-tuning of the ligand's electronic properties to achieve desired emission colors and high quantum efficiencies.

When these tailored bipyridine ligands are coordinated to an Iridium(III) center, they form stable phosphorescent complexes capable of harvesting both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. Research on such complexes has yielded high-performance blue and green emitting devices. For example, a study on blue phosphorescent homoleptic iridium(III) complexes using a functionalized bipyridine ligand demonstrated superior performance in fabricated OLEDs. rsc.org

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength (λmax) | 479 nm |

| Absolute Quantum Efficiency (Thin Film) | 0.72 |

| Maximum Current Efficiency | 39.8 cd A-1 |

| Maximum External Quantum Efficiency (EQE) | 14.9% |

| EQE at 1000 cd m-2 | 14.0% |

The bipyridine moiety is increasingly being explored for various components within perovskite solar cells (PSCs). Derivatives of this compound can be employed to create interfacial layers or additives that passivate defects at the perovskite surface. The nitrogen atoms of the bipyridine core can coordinate to uncoordinated lead (Pb2+) ions, which are common defect sites in perovskite films, thereby reducing non-radiative recombination and improving charge carrier lifetimes. rsc.org This passivation enhances both the efficiency and the operational stability of the solar cell device.

Furthermore, bipyridine-based molecules have been developed as semiconductors that can facilitate the formation of an efficient charge-transporting tunnel between the perovskite active layer and the hole transport layer, optimizing energy level alignment and improving device performance. rsc.org

One of the most promising applications for this compound derivatives is in the synthesis of novel hole-transporting materials (HTMs) for perovskite solar cells. The standard HTM, spiro-OMeTAD, suffers from complex synthesis and high cost. Bipyridine-based HTMs offer a compelling alternative. By replacing the central core of traditional HTMs with a 3,3'-bipyridine unit, new materials can be designed with superior properties. nih.govresearchgate.net

The synthesis involves using this compound as the starting scaffold and attaching electron-donating groups, such as methoxy-substituted triphenylamines, via C-N or C-C coupling reactions at the chlorine positions. The electron-withdrawing nature of the bipyridine core helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM, which can lead to a higher open-circuit voltage (Voc) in the final solar cell device. nih.gov A 3,3'-bipyridine core, in particular, promotes better molecular planarity compared to a 2,2'-bipyridine (B1663995) core, enhancing molecular interaction and charge mobility. nih.govresearchgate.net Research has demonstrated that HTMs based on a 3,3'-bipyridine core can lead to impressive power conversion efficiencies, rivaling and even exceeding those achieved with spiro-OMeTAD. nih.gov

| HTM | Voc (V) | Jsc (mA cm-2) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| F33 | 1.08 | 22.28 | 0.77 | 18.48 |

| spiro-OMeTAD | 1.05 | 22.31 | 0.78 | 18.25 |

Development of Conducting Polymers and Macromolecular Devices

The structure of this compound is well-suited for the synthesis of conjugated polymers. The two chlorine atoms provide reactive handles for step-growth polymerization through metal-catalyzed cross-coupling reactions. For example, Yamamoto coupling using a nickel catalyst can polymerize dihaloaromatic monomers to form fully conjugated polymers. Applying this method to this compound would yield poly(3,3'-bipyridine), a conjugated polymer with a backbone consisting of repeating bipyridine units. Such polymers are redox-active and can be reversibly oxidized and reduced, making them candidates for applications in batteries, electrochromic devices, and chemical sensors.

Beyond fully conjugated systems, the bipyridine unit is a cornerstone in the construction of coordination polymers and macromolecular devices. researchgate.net In this approach, functionalized bipyridine ligands, synthesized from the dichloro-precursor, are combined with metal ions. The metal ions act as nodes, linking the bipyridine units together to form one-, two-, or three-dimensional networks. mdpi.comfigshare.com The properties of these coordination polymers are highly tunable based on the choice of the metal ion and the specific structure of the bipyridine ligand. These materials have potential applications in catalysis, gas storage, and molecular electronics. bohrium.combit.edu.cn

Stimuli-Responsive Materials Design and Fabrication

Stimuli-responsive, or "smart," materials are designed to undergo a significant change in their properties in response to an external trigger. The bipyridine unit is an excellent functional group for imparting stimuli-responsive behavior to materials, particularly polymers and metal-organic frameworks (MOFs). bit.edu.cnrsc.org

Polymers incorporating 3,3'-bipyridine units, which can be synthesized from this compound, can be made responsive to several stimuli:

Metal Ions: The bipyridine unit is a strong chelating ligand for many metal ions. The introduction of metal ions into a solution containing a bipyridine-functionalized polymer can induce cross-linking, leading to the formation of a gel or a change in the material's viscosity or optical properties. This response can be reversed by adding a stronger chelating agent to remove the metal ions.

pH: The nitrogen atoms in the pyridine (B92270) rings are basic and can be protonated in acidic conditions. This protonation alters the electronic properties of the bipyridine unit and disrupts its ability to coordinate with metal ions. Therefore, a metal-crosslinked polymer can be designed to disassemble upon a decrease in pH, allowing for the controlled release of an encapsulated substance.

This responsiveness allows for the fabrication of materials for applications such as controlled drug release, chemical sensing, and self-healing materials. rsc.org

Advanced Spectroscopic and Structural Characterization of 6,6 Dichloro 3,3 Bipyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure and dynamics of 6,6'-Dichloro-3,3'-bipyridine in solution.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive information about the chemical environment of each atom in the this compound molecule. The substitution pattern dictates a specific set of signals with characteristic chemical shifts and coupling constants.

Due to the symmetry in this compound, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C2/C2', C4/C4', and C5/C5' positions. The electron-withdrawing effect of the chlorine atoms and the nitrogen atoms in the pyridine (B92270) rings significantly influences the chemical shifts of the aromatic protons, typically causing them to appear in the downfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons directly bonded to the chlorine atoms (C6/C6') and the nitrogen atoms (C2/C2', C5/C5') will exhibit characteristic chemical shifts influenced by the electronegativity of these heteroatoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign each proton and carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2, C2' | ~8.5 - 8.7 | ~148 - 152 |

| C3, C3' | - | ~135 - 139 |

| C4, C4' | ~7.8 - 8.0 | ~125 - 129 |

| C5, C5' | ~7.3 - 7.5 | ~137 - 141 |

| C6, C6' | - | ~150 - 154 |

Dynamic NMR (DNMR) techniques are crucial for studying time-dependent processes such as conformational changes and ligand exchange dynamics. For this compound, rotation around the C3-C3' single bond can be sterically hindered, potentially leading to atropisomerism, where different rotational conformers can be observed at low temperatures.

By acquiring NMR spectra at various temperatures, it is possible to study the kinetics of this rotation. At low temperatures where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, these signals will broaden and eventually coalesce into a single averaged signal when the rotation becomes fast. Analysis of the line shapes at different temperatures allows for the determination of the activation energy barrier for the rotational process. nih.gov

In the context of its derivatives, particularly metal complexes, DNMR can provide insights into ligand exchange rates and the stability of the coordination compounds.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering a "fingerprint" that is unique to its structure and bonding.

The vibrational spectrum of this compound is characterized by several key vibrational modes. These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching: The stretching vibrations of the pyridine ring framework occur in the 1400-1600 cm⁻¹ range. These bands are often intense and provide information about the aromatic system.

Ring breathing modes: These are collective vibrations of the entire pyridine ring and are typically observed in the 990-1050 cm⁻¹ region.

Out-of-plane C-H bending: These vibrations appear in the 700-900 cm⁻¹ range and are characteristic of the substitution pattern on the aromatic ring.

Both IR and Raman spectroscopy provide complementary information. According to the mutual exclusion rule for molecules with a center of symmetry, vibrations that are Raman active may be IR inactive, and vice versa. youtube.com Although this compound does not possess a center of inversion, the relative intensities of the bands in the IR and Raman spectra can differ, aiding in a more complete vibrational assignment. youtube.com

Table 2: Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified vibrational modes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| Ring Breathing | 990 - 1050 |

| Out-of-plane C-H Bend | 700 - 900 |

| C-Cl Stretch | 600 - 800 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Visible spectroscopy, provides information about the electronic transitions within a molecule.

The UV-Visible absorption spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the bipyridine framework. uzh.ch

π → π transitions:* These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths (e.g., below 300 nm). uzh.ch

n → π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions, appearing at longer wavelengths. uzh.ch

The presence of the chloro substituents can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 3,3'-bipyridine (B1266100), due to the electronic effects of the halogen atoms on the molecular orbitals. The solvent environment can also influence the position and intensity of these absorption bands.

For derivatives of this compound, such as metal complexes, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions may appear, often in the visible region. illinois.edu

Table 3: Expected Electronic Transitions for this compound Note: The absorption maxima (λmax) are estimates and can vary with solvent and substitution.

| Transition Type | Expected λmax Range (nm) | Characteristics |

|---|---|---|

| π → π | 240 - 290 | High molar absorptivity (intense) |

| n → π | > 290 | Low molar absorptivity (weak) |

Fluorescence and Luminescence Studies

The photophysical properties of bipyridine derivatives are of significant interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs) and luminescent sensors. The introduction of substituents and coordination to metal centers can profoundly influence their fluorescence and luminescence characteristics.

While specific fluorescence and luminescence data for this compound are not extensively reported in the literature, studies on analogous substituted bipyridine derivatives provide valuable insights into their potential behavior. For instance, the emission properties of bipyridine-based metal complexes are often tunable. The coordination of d⁶ transition metal ions like ruthenium(II), rhenium(I), and iridium(III) with bipyridine ligands can lead to luminescent complexes. nih.gov The emission in such complexes often arises from metal-to-ligand charge-transfer (MLCT) states. nih.gov

In the case of free ligands, such as derivatives of 2,3'-bipyridine, fluorescence is often observed and attributed to ligand-centered π–π* transitions. For example, a 2',6'-difluoro-2,3'-bipyridine ligand complexed with silver(I) exhibits a strong and broad emission band between 400 nm and 550 nm in solution, with a photoluminescence quantum efficiency estimated to be around 0.2. nih.gov The emission is predominantly fluorescent in nature and originates from the bipyridine ligand. nih.gov It has been noted that modifications to the bipyridine structure, such as the introduction of bulky triphenylamine (B166846) substituents at the 6,6'-positions of a 2,2'-bipyridine (B1663995), can lead to intramolecular ligand-to-ligand charge transfer (ILCT) emission. otago.ac.nz

The following table summarizes the photophysical properties of a selection of substituted bipyridine derivatives to illustrate the range of observed behaviors.

| Compound/Complex | Emission Type | Emission Maximum (λem) | Quantum Yield (Φ) | Lifetime (τ) | Notes |

| [Ag(CF3SO3)(2',6'-difluoro-2,3'-bipyridine)2] | Fluorescence | 400-550 nm | ~ 0.2 | - | Broad emission attributed to ligand-centered π–π* transitions with a minor metal-to-ligand charge-transfer contribution. nih.gov |

| 6,6'-di(triphenylamine)-2,2'-bipyridine | Fluorescence | 436 nm | - | 4.4 ns | Emission from an intramolecular ligand-to-ligand charge transfer (ILCT) state. otago.ac.nz |

| [Re(6,6'-diTPAbpy)(CO)3Cl] | Phosphorescence | 640 nm | - | 13.8 ns | Emission from a metal-to-ligand charge transfer (MLCT) state. otago.ac.nz |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the characterization of organic compounds, providing information on molecular weight and structure. High-resolution mass spectrometry and fragmentation pattern analysis are particularly crucial for the unambiguous identification of molecules like this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₆Cl₂N₂, the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This leads to three distinct peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. Observing this specific isotopic pattern in a high-resolution mass spectrum provides strong evidence for the presence of two chlorine atoms in the molecule and serves to confirm its molecular formula.

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound is expected to be influenced by the stability of the aromatic rings and the presence of the chloro substituents.

Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atom or a hydrogen halide molecule. For this compound, the following fragmentation steps can be anticipated:

Loss of a chlorine radical (Cl•): This would result in a fragment ion [M-Cl]⁺.

Loss of a second chlorine radical: Subsequent loss of the second chlorine atom would lead to a [M-2Cl]⁺ fragment.

Cleavage of the bipyridine linkage: The bond between the two pyridine rings could also cleave, leading to fragments corresponding to chloropyridinyl cations.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway.

The relative abundance of these fragment ions will depend on their respective stabilities. The analysis of these characteristic fragmentation patterns, in conjunction with the molecular ion information, allows for the detailed structural elucidation of this compound and its derivatives.

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A single crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure in the solid state. This analysis would confirm the connectivity of the atoms and provide precise measurements of the C-C, C-N, and C-Cl bond lengths and the various bond angles within the molecule. Furthermore, it would reveal the dihedral angle between the two pyridine rings, which is a key conformational feature of bipyridine systems. The planarity or twisting of the bipyridine core can significantly impact its electronic properties and its ability to coordinate with metal ions.

Furthermore, the presence of chloro substituents on the bipyridine ring can lead to interesting intermolecular interactions, such as halogen bonding, which can direct the formation of extended supramolecular assemblies in the solid state. The crystallographic analysis of these assemblies provides a deep understanding of the non-covalent forces that govern their self-organization. Studies on coordination complexes of other substituted bipyridines, such as 6,6'-dihydroxy-bipyridine, have revealed the formation of multinuclear complexes with intricate bridging patterns involving both the bipyridine ligand and other anions present in the system. nih.gov These structures highlight the rich coordination and supramolecular chemistry that can be expected from this compound and its derivatives.

Theoretical and Computational Investigations of 6,6 Dichloro 3,3 Bipyridine

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical and physical properties. For 6,6'-Dichloro-3,3'-bipyridine, electronic structure calculations can elucidate the effects of the chloro substituents and the inter-ring linkage on its behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for this compound typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.

For the excited states, Time-Dependent DFT (TD-DFT) is employed to predict electronic transition energies and oscillator strengths. These calculations are essential for understanding the molecule's absorption and emission properties, which are relevant for applications in areas such as photocatalysis and materials science. The nature of the low-lying excited states, whether they are localized on the pyridine (B92270) rings or involve charge transfer character, can be determined through TD-DFT.

Table 1: Representative DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value |

|---|---|

| C3-C3' Bond Length | 1.48 Å |

| C6-Cl Bond Length | 1.74 Å |

| Dihedral Angle (N-C-C-N) | ~35° |

| Dipole Moment | ~2.5 D |

Note: These are illustrative values and can vary depending on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For this compound, the energies and spatial distributions of the HOMO and LUMO are key indicators of its chemical reactivity and electronic properties.

The HOMO is typically a π-orbital delocalized over the bipyridine framework and represents the ability of the molecule to donate electrons. The LUMO, also a π*-orbital, is delocalized over the rings and indicates the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's electronic stability and the energy required for electronic excitation.

The introduction of electron-withdrawing chlorine atoms at the 6 and 6' positions is predicted to lower the energies of both the HOMO and LUMO compared to the parent 3,3'-bipyridine (B1266100). This effect is due to the inductive effect of the chlorine atoms. The HOMO-LUMO gap may also be affected, which in turn influences the molecule's color and photochemical behavior.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

Note: These are representative values and can vary with the computational method.

Conformational Analysis and Potential Energy Surfaces

The two pyridine rings in this compound can rotate around the central C3-C3' single bond, leading to different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically done by calculating the potential energy surface (PES) as a function of the dihedral angle between the two rings.

For the parent 3,3'-bipyridine, computational studies have shown that the molecule is not planar in its lowest energy conformation, adopting a twisted structure. A similar twisted conformation is expected for this compound. The steric hindrance between the hydrogen atoms at the 2 and 2' positions and the chlorine atoms at the 6 and 6' positions will influence the preferred dihedral angle and the rotational barrier.

The PES scan involves performing a series of geometry optimizations with the dihedral angle constrained at different values. The resulting energy profile reveals the global minimum (the most stable conformation), any local minima, and the transition states for rotation. The height of the rotational barrier provides information about the molecule's flexibility at different temperatures.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various spectroscopic data, including NMR, IR, and UV-Vis spectra.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. pdx.edu These predictions are valuable for assigning experimental spectra and can help in the structural elucidation of the compound and its derivatives. The calculated chemical shifts are influenced by the electronic environment of each nucleus, which is affected by the chloro substituents.

The vibrational frequencies of the molecule can be calculated using DFT, which allows for the prediction of its infrared (IR) and Raman spectra. The calculated vibrational modes can be compared with experimental data to confirm the molecular structure and to understand the nature of the chemical bonds.

As mentioned in section 8.1.1, TD-DFT is used to predict the electronic absorption spectrum (UV-Vis). The calculated absorption wavelengths (λmax) and oscillator strengths correspond to the electronic transitions from the ground state to various excited states. nih.govacs.org These predictions are crucial for understanding the photophysical properties of the molecule.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Bipyridines are widely used as ligands in transition metal catalysis. Computational modeling can provide detailed insights into the reaction mechanisms of catalytic cycles involving this compound as a ligand.

DFT calculations can be used to model the structures of metal complexes with this compound and to investigate the thermodynamics and kinetics of elementary reaction steps, such as oxidative addition, reductive elimination, and ligand substitution. By mapping out the entire catalytic cycle, computational studies can help in understanding the role of the ligand in catalysis, identifying the rate-determining step, and designing more efficient catalysts.

The electronic properties of the this compound ligand, as influenced by the chloro substituents, can significantly affect the catalytic activity of its metal complexes. For instance, the electron-withdrawing nature of the chlorine atoms can modulate the redox potential of the metal center, which is a key parameter in many catalytic reactions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net For this compound, MD simulations can provide insights into its intermolecular interactions in the solid state or in solution.

In the solid state, MD simulations can be used to model the crystal packing and to understand the nature of the intermolecular forces, such as van der Waals interactions and potential halogen bonding involving the chlorine atoms.

In solution, MD simulations can be used to study the solvation of this compound and its interactions with solvent molecules. nih.gov The simulations can provide information about the structure of the solvation shell and the dynamics of the solvent molecules around the solute. This is particularly important for understanding the molecule's solubility and its behavior in different solvent environments. When used as a ligand in a metal complex, MD simulations can also shed light on the interactions of the complex with its surroundings.

Future Research Directions and Translational Outlook

Exploration of Unconventional Synthetic Methodologies

Future synthetic efforts will likely pivot from traditional batch chemistries towards more sustainable and efficient methodologies. The exploration of continuous flow chemistry promises to enhance reaction control, minimize waste, and facilitate scalability. Microwave-assisted synthesis and mechanochemistry represent other promising avenues for accelerating reaction kinetics and reducing energy consumption in the preparation of 6,6'-Dichloro-3,3'-bipyridine and its derivatives. Furthermore, biocatalytic approaches, leveraging the specificity of enzymes, could offer novel, environmentally benign routes to chiral and asymmetrically functionalized bipyridine ligands that are otherwise challenging to access.

| Synthetic Methodology | Potential Advantages |

| Continuous Flow Chemistry | Enhanced reaction control, improved safety, scalability |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields |

| Mechanochemistry | Solvent-free or reduced solvent conditions, access to novel reactivity |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly |

Rational Design of Next-Generation Functionalized Ligands

The future of ligand design will be heavily influenced by the integration of computational chemistry and machine learning. acs.orgpnas.orgbakerlab.orgpnas.org These in silico tools can predict the electronic, steric, and coordination properties of novel this compound derivatives, thereby guiding synthetic efforts towards ligands with tailored functionalities. acs.orgpnas.orgbakerlab.orgpnas.org Post-synthetic modification (PSM) will continue to be a powerful strategy for elaborating the core structure, allowing for the late-stage introduction of diverse functional groups. rsc.orgrsc.orgnih.gov This approach enables the creation of a library of ligands from a common precursor, facilitating the rapid screening of structure-activity relationships for applications in catalysis and materials science.

Key areas for ligand functionalization include the introduction of:

Chiral auxiliaries for asymmetric catalysis.

Photoactive moieties for light-driven applications.

Redox-active groups for electronic materials.

Bioconjugatable linkers for biomedical applications.

Expansion into Emerging Fields of Catalysis and Materials Science

The unique properties of this compound make it a compelling candidate for exploration in several emerging fields. In catalysis, its derivatives are poised to contribute to advances in photoredox catalysis, where light energy is used to drive chemical reactions. The electron-withdrawing nature of the chloro-substituents can be harnessed to tune the photophysical and electrochemical properties of metal complexes. Furthermore, the development of catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, represents a significant opportunity.

In materials science, the incorporation of this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) could lead to materials with novel porous structures and functionalities for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgmdpi.comacs.orgrsc.orgsemanticscholar.org Its integration into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is another promising avenue, where the ligand can influence charge transport and device performance.

| Emerging Field | Potential Application of this compound |

| Photoredox Catalysis | Development of novel photosensitizers with tunable redox potentials |

| C-H Activation | Design of robust catalysts for selective functionalization of hydrocarbons |

| Metal-Organic Frameworks (MOFs) | Building block for porous materials with tailored catalytic or sorption properties |

| Organic Electronics | Component in active layers of OLEDs and OPVs |

Integration of this compound into Hybrid Systems and Nanomaterials

The covalent attachment of this compound and its derivatives to solid supports, such as silica, polymers, and carbon nanotubes, can lead to the development of robust and recyclable heterogeneous catalysts. acs.org Furthermore, its use as a capping agent or surface ligand for nanoparticles offers a means to control their size, stability, and catalytic activity. acs.orgnih.gov The creation of hybrid materials, where this compound-based molecular complexes are combined with inorganic materials like polyoxometalates, can result in synergistic properties and novel functionalities. acs.orgfigshare.com These hybrid systems could find applications in areas ranging from catalysis to sensing and medicine.

Advanced Analytical and Spectroscopic Techniques for In-Situ Monitoring

To gain a deeper understanding of the role of this compound in catalytic and material systems, the application of advanced in-situ and operando spectroscopic techniques is crucial. youtube.com Techniques such as in-situ infrared and Raman spectroscopy, combined with electrochemical methods (spectroelectrochemistry), can provide real-time information on the structure and electronic properties of catalytic intermediates and active sites. mdpi.com The use of synchrotron-based techniques, like X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD), will be invaluable for elucidating the geometric and electronic structure of metal complexes and materials under reaction conditions. nih.gov These advanced analytical methods will be instrumental in establishing clear structure-property-performance relationships, thereby accelerating the rational design of next-generation catalysts and materials based on the this compound scaffold.

Q & A

Basic: What are the established synthetic routes for preparing 6,6'-Dichloro-3,3'-bipyridine and its metal complexes?

Methodological Answer:

- Core Synthesis : this compound can be synthesized via reductive coupling of 2-halomethylpyridines using nickel catalysts (e.g., NiCl₂ with reducing agents) . For derivatives like 6,6'-dimethyl-3,3'-bipyridine, reactions with aromatic aldehydes (e.g., styryl or thienyl groups) yield distyryl derivatives, which are precursors for optical materials .